molecular formula C24H26N8O2S B15112720 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B15112720
M. Wt: 490.6 g/mol
InChI Key: IBKUQJXZIJTFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide is a structurally complex molecule featuring three key pharmacophores:

4,6-Dimethylpyrimidin-2-ylamino group: A heterocyclic aromatic system with methyl substituents, commonly associated with DNA/RNA binding or kinase inhibition .

5-Methoxyindol-3-ylethylamino group: An indole derivative with a methoxy substituent, a motif prevalent in serotonin receptor ligands and melatonin analogs .

Pyrimidin-2-ylsulfanyl acetamide: A sulfanyl-linked acetamide scaffold, which enhances hydrogen-bonding capacity and influences pharmacokinetic properties .

This compound likely targets enzymes or receptors requiring multivalent interactions, such as kinases or G-protein-coupled receptors (GPCRs). Its design integrates rigidity (pyrimidine/indole cores) and flexibility (ethylene linker), balancing target affinity and solubility.

Properties

Molecular Formula

C24H26N8O2S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C24H26N8O2S/c1-15-11-16(2)30-23(29-15)32-22(31-21(33)14-35-24-26-8-4-9-27-24)25-10-7-17-13-28-20-6-5-18(34-3)12-19(17)20/h4-6,8-9,11-13,28H,7,10,14H2,1-3H3,(H2,25,29,30,31,32,33)

InChI Key

IBKUQJXZIJTFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)CSC4=NC=CC=N4)C

Origin of Product

United States

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring, an indole moiety, and a sulfur-containing group, suggest diverse biological activities that warrant further investigation.

Molecular Characteristics

Property Details
Molecular Formula C23H26N8O2S2
Molecular Weight 510.6 g/mol
IUPAC Name N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-(pyrimidin-2-ylsulfanyl)acetamide
InChI Key IJAKSHKKLPYRTQ-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Preliminary studies suggest its potential to impact various biological pathways associated with cancer proliferation and other diseases. The compound's structural components are believed to interact with specific biological macromolecules, making it a candidate for pharmacological exploration.

The mechanism of action likely involves the interaction with molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways. Specific studies are needed to elucidate these interactions and confirm the biological effects observed.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • Preliminary studies have shown that similar compounds exhibit antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM for various strains .
    • The compound's structure suggests potential activity against biofilms formed by resistant strains like MRSA, indicating its role as a bactericidal agent .
  • Anticancer Potential :
    • Investigations into related pyrimidine and indole derivatives have revealed anticancer properties through inhibition of specific signaling pathways involved in tumor growth and metastasis.
    • The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential in cancer treatment.
  • Enzyme Inhibition :
    • Research on similar Schiff base molecules indicates that they can inhibit key enzymes involved in bacterial cell wall synthesis and nucleic acid production, suggesting that this compound could have similar effects .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine derivative.
  • Coupling reactions involving the indole moiety.
  • Final condensation reactions to yield the target compound.

These steps require careful control of reaction conditions, including temperature and pH, to optimize yield and purity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrimidin-2-ylsulfanyl acetamide, 5-methoxyindole, 4,6-dimethylpyrimidine 492.56* Multidomain structure with sulfanyl linker for dimerization .
N-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxyindol-3-yl)ethyl]amino}methylene]-2-(Methylamino)benzamide Benzamide, methylamino group ~480 (estimated) Reduced hydrogen-bonding capacity compared to sulfanyl acetamide .
N-[(E)-[...]methylene]-3-Phenylpropanamide 3-Phenylpropanamide ~500 (estimated) Increased hydrophobicity; potential for enhanced membrane permeability .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridin-2-yl group 288.37 Simpler structure with demonstrated crystallographic dimerization .
Deuterated N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide Deuterium substitution ~250 (estimated) Improved metabolic stability but lacks pyrimidine interactions .

*Calculated based on formula C₂₃H₂₄N₈O₂S.

Key Observations:

  • Sulfanyl vs. Benzamide/Propanamide : The sulfanyl group in the target compound enhances intermolecular interactions (e.g., N–H⋯N hydrogen bonds) compared to benzamide or propanamide derivatives, as seen in the crystal structure of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide . This may improve binding to targets like kinases requiring sulfur-mediated interactions.
  • Indole Substituents: The 5-methoxyindole moiety distinguishes the target compound from analogues with chloro- or fluoro-substituted indoles (e.g., 907972-54-7, 907972-56-9) .
  • Pyrimidine Diversity: The 4,6-dimethylpyrimidine group contrasts with unsubstituted or dimethylamino-pyrimidine variants (e.g., 135529-21-4) . Methyl groups may sterically hinder off-target interactions while maintaining π-π stacking with aromatic residues.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Answer: The synthesis of this compound requires a multi-step approach due to its hybrid structure combining pyrimidine, indole, and acetamide moieties. Key steps include:

  • Coupling reactions : Use of 2-thio-4,6-dimethylpyrimidine () and chloroacetamide derivatives to form the sulfanylacetamide core.
  • Schiff base formation : Reaction between amino groups (e.g., 4,6-dimethylpyrimidin-2-amine) and carbonyl-containing intermediates under reflux in ethanol or DMF ().
  • Protection/deprotection strategies : For reactive groups like the indole nitrogen or methoxy substituents ().

Q. Critical parameters :

  • Solvent choice (e.g., ethanol for reflux, chloroform-acetone for crystallization) .
  • Reaction monitoring via TLC or HPLC to track intermediate purity .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

Answer:

  • X-ray crystallography : Primary method for resolving 3D conformation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures .
    • Example: Bond lengths (C–S: 1.73–1.76 Å, N–H: 0.86 Å) and torsion angles (e.g., pyrimidine-indole dihedral angles) .
  • NMR spectroscopy : 1H^1H, 13C^13C, and 2D techniques (e.g., HSQC) to confirm connectivity of the indole-ethylamino and pyrimidine-sulfanyl groups .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks).

Q. Table 1: Example X-ray Crystallography Parameters (Adapted from )

ParameterValue
Space groupMonoclinic (P21_1/c)
Bond length (C–S)1.756 Å
Torsion angle (C–N–C–S)-177.9°

Advanced Research Questions

Q. How can researchers resolve contradictions in bioassay data for this compound?

Answer: Contradictions in biological activity (e.g., variable IC50_{50} values) may arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts from incomplete coupling or oxidation .
  • Conformational flexibility : Perform molecular dynamics simulations to assess if the E/Z isomerism of the Schiff base affects target binding .
  • Assay conditions : Optimize buffer pH (e.g., 7.4 for physiological relevance) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Case study : notes indole derivatives exhibit pH-dependent receptor binding; adjust assay buffers to match physiological conditions.

Q. How can reaction conditions be optimized for scalable synthesis?

Answer: Apply Design of Experiments (DoE) principles () to optimize:

  • Temperature : Reflux vs. microwave-assisted synthesis for faster kinetics.
  • Catalysts : Screen bases (e.g., triethylamine) or metal catalysts for coupling efficiency .
  • Flow chemistry : Continuous-flow systems to improve yield and reduce byproducts (e.g., ’s Omura-Sharma-Swern oxidation protocol).

Q. Table 2: Reaction Optimization Parameters (Adapted from )

VariableOptimal RangeImpact on Yield
Temperature60–80°C+25%
Solvent (DMF vs. EtOH)DMF+15%
Reaction time4–6 hrs (reflux)+30%

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinase domains or GPCRs). highlights indole-piperazine derivatives as kinase inhibitors .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP or polar surface area .
  • DFT calculations : Analyze charge distribution in the pyrimidine-sulfanyl group to predict electrophilic reactivity .

Q. How can crystallographic data address discrepancies in proposed molecular conformations?

Answer:

  • Compare experimental (X-ray) and computational (DFT-optimized) geometries. shows pyrimidine-benzene ring inclinations (42–67°) influence intramolecular H-bonding .
  • Refine SHELXL parameters to resolve disorder in flexible regions (e.g., ethylamino linker) .
  • Cross-validate with cryo-EM or neutron diffraction if heavy atoms (e.g., sulfur) cause phase ambiguity.

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

Answer:

  • Solvent polarity : The compound’s sulfanyl and methoxy groups confer amphiphilic properties. Use Hansen solubility parameters to rationalize discrepancies (e.g., high solubility in DMSO vs. low in water) .
  • pH effects : Protonation of the pyrimidine amino group (pKa ~6.5) enhances aqueous solubility at acidic pH .

Q. What methodologies validate purity and stability under storage conditions?

Answer:

  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitored via HPLC to detect hydrolysis of the acetamide bond .
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation of the indole moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.